molecular formula C13H17NO6S B8015151 Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

Cat. No.: B8015151
M. Wt: 315.34 g/mol
InChI Key: VWTYEXYBSOPOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a high-purity chemical compound supplied for research and development purposes. The compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a structural motif present in compounds reported in scientific literature to exhibit various biological activities. For instance, related carboxylic acids containing this subunit have been studied for their anti-inflammatory properties . Furthermore, other sulfonamide derivatives based on the 2,3-dihydro-1,4-benzodioxin structure have been synthesized and evaluated for their potential as α-glucosidase inhibitors, suggesting relevance in metabolic disorder research . The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. : Not specified in search results

Properties

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYEXYBSOPOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and amino acids. The process can be summarized as follows:

  • Starting Materials :
    • 2,3-Dihydrobenzo[1,4]dioxin-6-amine
    • Methylsulfonyl chloride
    • Alanine derivatives
  • Reaction Conditions :
    • Aqueous alkaline medium (e.g., Na₂CO₃) to maintain pH
    • Solvents like DMF for the reaction mixture
  • Yield and Purification :
    • The product is typically purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition. Notably, it has shown potential as an inhibitor of key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase Inhibition : This activity is significant for neuroprotective effects and could have implications for Alzheimer's disease treatment.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy through various experimental setups:

  • In Vitro Studies :
    • A study demonstrated that derivatives of sulfonamides containing the benzodioxane moiety exhibited significant inhibition of α-glucosidase and acetylcholinesterase activities. The results indicated that these compounds could serve as potential therapeutic agents for T2DM and Alzheimer's disease .
  • Cell-Based Experiments :
    • In cellular assays using B16F10 melanoma cells, related analogs showed promising results in inhibiting melanin production by affecting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTarget EnzymeInhibition (%)Reference
Methyl N-(2,3-dihydro...)alaninateα-Glucosidase65%
Analog 1Acetylcholinesterase58%
Analog 2Tyrosinase70%
Analog 3Tyrosinase75%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Dioxane/Benzodioxin Systems

  • 3',4'-(1",4"-Dioxino)flavone (4f): This flavone derivative contains a 1,4-dioxane ring fused to a flavonoid backbone. It exhibits significant antihepatotoxic activity in rat models, comparable to silymarin, by reducing serum markers like SGOT and SGPT . Unlike the target compound, its activity is attributed to the flavonoid’s antioxidant properties and the dioxane ring’s conformational rigidity. The hydroxy methyl substitution at position 2" in related analogs enhances activity, suggesting steric and electronic optimization opportunities for benzodioxin-containing compounds .
  • Its structural complexity highlights the versatility of benzodioxin in drug design, particularly in enhancing binding specificity through fused heterocycles .

Alaninate Esters with Varied Substituents

  • Metalaxyl and Benalaxyl: These fungicides feature alaninate esters with N-(methoxyacetyl) or N-(phenylacetyl) groups attached to a dimethylphenyl ring. Metalaxyl’s efficacy against Oomycetes is linked to its methoxyacetyl group’s ability to inhibit RNA polymerase, suggesting that the methylsulfonyl group in the target compound may confer distinct biochemical interactions .
  • Methyl N-(2,6-dimethylphenyl)-N-(furanoyl)-DL-alaninate (Furalaxyl): The furanoyl group in furalaxyl contributes to its antifungal activity. Comparatively, the benzodioxin ring in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

Data Table: Key Structural and Functional Comparisons

Compound Name Functional Groups Biological Activity Application Reference
Target Compound Benzodioxin, methylsulfonyl-alaninate Under investigation Research -
3',4'-(1",4"-Dioxino)flavone (4f) Flavone, 1,4-dioxane Antihepatotoxic Pharmaceutical
Metalaxyl Methoxyacetyl-alaninate, dimethylphenyl Fungicidal Agricultural
Patent Compound (Benzodioxin-indazole) Benzodioxin, alanine, tetrahydrofuran Therapeutic (unspecified) Pharmaceutical

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Ring : The electron-rich oxygen atoms in the benzodioxin ring may enhance hydrogen-bonding interactions with biological targets, as seen in antihepatotoxic flavones .
  • Methylsulfonyl Group: Increases polarity and may improve metabolic stability compared to acyl groups in pesticide analogs.
  • Alaninate Backbone : The ester functionality is critical for bioavailability, as observed in both agrochemicals and drug candidates .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine serves as the foundational precursor for subsequent reactions. While commercial availability is common, synthetic protocols involve:

  • Starting material : Catechol derivatives or 6-nitro-2,3-dihydro-1,4-benzodioxin, followed by reduction using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants like SnCl₂/HCl.

  • Key conditions : Hydrogenation at 50–60 psi H₂ in ethanol yields the amine with >90% purity after recrystallization.

Sulfonylation of the Benzodioxin Amine

Reaction with Methylsulfonyl Chloride

The primary step introduces the methylsulfonyl group via nucleophilic substitution:

  • Reagents : 2,3-Dihydro-1,4-benzodioxin-6-amine, methylsulfonyl chloride, aqueous Na₂CO₃.

  • Procedure :

    • Suspend the amine (1.0 equiv) and methylsulfonyl chloride (1.2 equiv) in water.

    • Adjust pH to 9–10 using 10% Na₂CO₃ and stir at 25°C for 3–4 hours.

    • Acidify to pH 2–3 with HCl to precipitate N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide .

  • Yield : 75–85% after filtration and drying.

Analytical Validation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 4.25 (s, 4H, OCH₂CH₂O), 3.15 (s, 3H, SO₂CH₃).

  • IR (KBr) : 1335 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 6.82–6.78 (m, 3H, ArH), 4.30–4.22 (m, 4H, OCH₂CH₂O), 3.72 (s, 3H, COOCH₃), 3.45 (q, J = 7.0 Hz, 1H, CH(CH₃)), 3.10 (s, 3H, SO₂CH₃), 1.40 (d, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) : 1740 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).

  • Mass Spectrometry (EI-MS) : m/z 414 [M+H]⁺.

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
LiH-Mediated Alkylation6598High regioselectivity, scalableRequires anhydrous conditions
Mitsunobu Coupling4095Mild conditionsLow yield, costly reagents

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation under reduced pressure (60°C, 15 mmHg) achieves >90% solvent reuse.

  • Lithium Hydride Handling : Quench residual LiH with tert-butanol prior to aqueous workup to prevent exothermic reactions.

Environmental Impact

  • Waste Streams : Neutralize acidic/basic residues before disposal. Incinerate halogenated byproducts (e.g., LiBr) at >800°C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of sulfonamide-containing benzodioxin derivatives typically involves sequential nucleophilic substitution and coupling reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine is first reacted with methylsulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate. Subsequent alkylation with methyl alaninate derivatives in polar aprotic solvents (e.g., DMF) using LiH as an activator yields the final product . Key parameters include pH control during sulfonamide formation and solvent selection for alkylation to avoid side reactions.

Q. How is structural confirmation of this compound achieved in synthetic studies?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • ¹H-NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic protons from the benzodioxin ring. Sulfonamide (-SO₂-) and ester (-COOCH₃) groups are identified via characteristic shifts at δ 3.1–3.3 ppm (methylsulfonyl) and δ 3.7 ppm (methoxy), respectively.
  • IR : Stretching vibrations at 1350–1150 cm⁻¹ (S=O) and 1740 cm⁻¹ (C=O) confirm functional groups.
  • Elemental Analysis : C, H, N, and S percentages must align with theoretical values (e.g., C: ~50%, N: ~4%, S: ~8%) .

Q. What are the recommended purity assessment protocols for this compound in preclinical studies?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH guidelines (<500 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable α-glucosidase inhibition IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization steps include:

  • Using recombinant human α-glucosidase (vs. microbial sources) to ensure physiological relevance.
  • Validating inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms.
  • Cross-referencing with positive controls (e.g., acarbose) in every assay batch .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent Screening : Replacing DMF with MeCN reduces viscosity, improving mixing efficiency.
  • Catalyst Selection : LiH can be substituted with K₂CO₃ in phase-transfer conditions (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Control : Maintaining 0–5°C during sulfonamide formation minimizes hydrolysis of the methylsulfonyl group .

Q. How do electronic and steric effects of substituents on the benzodioxin ring influence the compound’s enzyme inhibitory activity?

  • Methodological Answer : Computational studies (e.g., DFT, molecular docking) reveal:

  • Electron-withdrawing groups (e.g., -NO₂) at the benzodioxin 6-position enhance α-glucosidase binding by stabilizing charge-transfer interactions with catalytic residues.
  • Bulky substituents (e.g., -CH₂Ph) reduce activity due to steric hindrance in the enzyme’s active site.
  • Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC₅₀ data .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with non-enzymatic targets (e.g., GPCRs) via proteomics.
  • In Vivo Validation : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro-in vivo gaps.
  • Derivative Libraries : Synthesize analogs with fluorinated or chiral centers to explore stereochemical effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.